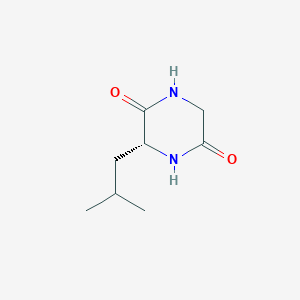
4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid, also known as PACMA31, is a small molecule inhibitor that has shown potential in various scientific research studies. This compound is of interest due to its ability to selectively target and inhibit the activity of a specific protein, making it a valuable tool in the study of various biological processes.
Mechanism of Action
4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid works by selectively targeting and inhibiting the activity of specific proteins, such as HIF-1α. This inhibition occurs through the covalent modification of a specific cysteine residue on the target protein, resulting in the disruption of protein function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid are dependent on the specific protein targeted by the compound. Inhibition of HIF-1α activity by 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid has been shown to result in decreased tumor growth, while inhibition of other proteins may have different effects.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid is its ability to selectively target and inhibit the activity of specific proteins, making it a valuable tool in the study of various biological processes. However, one limitation of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid is its potential for off-target effects, which may complicate data interpretation.
Future Directions
For the use of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid in scientific research include the investigation of its potential in the study of other proteins involved in various biological processes. Additionally, the development of more potent and selective analogs of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid may further enhance its utility as a tool in scientific research.
Synthesis Methods
The synthesis of 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid involves the reaction of 4-chloro-3-nitropyridine with morpholine in the presence of a base to form the intermediate 4-(3-nitropyridin-2-yl)morpholine. This intermediate is then reacted with ethyl acetoacetate to form the final product, 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid.
Scientific Research Applications
4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid has been used in various scientific research studies to investigate the role of specific proteins in various biological processes. One such study utilized 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid to selectively inhibit the activity of a protein known as HIF-1α, which is involved in the regulation of oxygen homeostasis. This study found that inhibition of HIF-1α activity by 4-(2-Pyridin-3-ylacetyl)morpholine-3-carboxylic acid resulted in decreased tumor growth in mice.
properties
IUPAC Name |
4-(2-pyridin-3-ylacetyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-11(6-9-2-1-3-13-7-9)14-4-5-18-8-10(14)12(16)17/h1-3,7,10H,4-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGWGMVTPJFGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)



![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)



![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
